

SBB-Analogue (GL13) Biotin: A Technical Guide for Researchers

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Compound of Interest

Compound Name: SBB-Analogue (GL13) Biotin

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An In-depth Technical Guide on the Chemical Structure, Properties, and Applications of **SBB-Analogue (GL13) Biotin** for the Detection of Cellular Senescence.

Introduction

SBB-Analogue (GL13) Biotin is a specialized chemical probe designed for the robust and specific detection of senescent cells.^{[1][2]} It is composed of a derivative of Sudan Black B (SBB), a lipophilic dye, conjugated to biotin.^{[1][2][3][4][5][6]} This unique structure allows for the targeted labeling of lipofuscin, an aggregate of oxidized proteins and lipids that accumulates in the lysosomes of senescent cells.^{[7][8][9][10]} The biotin moiety enables highly sensitive detection through enzymatic or fluorescent amplification systems. A key advantage of GL13 Biotin is its ability to circumvent the false positive results often associated with the widely used senescence-associated β -galactosidase (SA- β -gal) staining, particularly in conditions of serum starvation or high cell confluency.^{[1][2][5][6]} This probe is versatile and can be employed in various analytical techniques, including immunohistochemistry, immunofluorescence, and flow cytometry.^{[1][2][5][6]}

Chemical Structure and Properties

SBB-Analogue (GL13) Biotin is a synthetic molecule resulting from the chemical coupling of a Sudan Black B derivative with D-biotin.[1] The design involves the de novo synthesis of SBB analogues to introduce a hydroxyl group, which then serves as a reactive site for esterification with the valeric acid side chain of biotin.[1] This strategic modification ensures that the ureido and thiophene rings of biotin remain available for high-affinity binding to streptavidin.[1] The lipophilic nature of the SBB component facilitates its interaction with lipofuscin within senescent cells.[1]

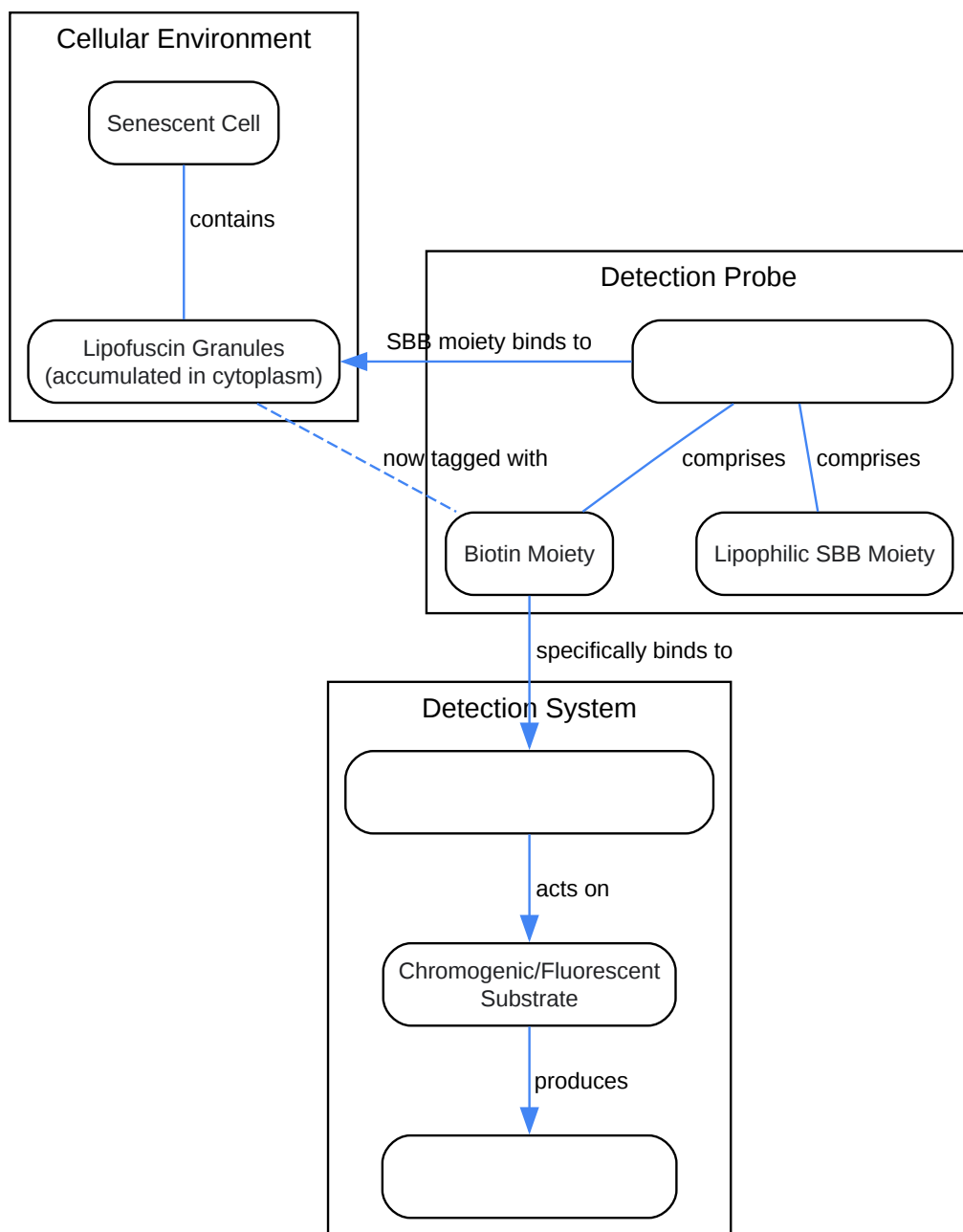
Table 1: Physicochemical Properties of **SBB-Analogue (GL13) Biotin**

Property	Value	Reference
Synonyms	GL13; SBB-A-B	[1]
Molecular Formula	C ₃₉ H ₃₈ N ₈ O ₃ S	[8]
Molecular Weight	698.84 g/mol	[1][8]
CAS Number	2171036-89-6	[1][8]
Appearance	Not specified	
Solubility	Not specified	
Purity	99.30%	[1]

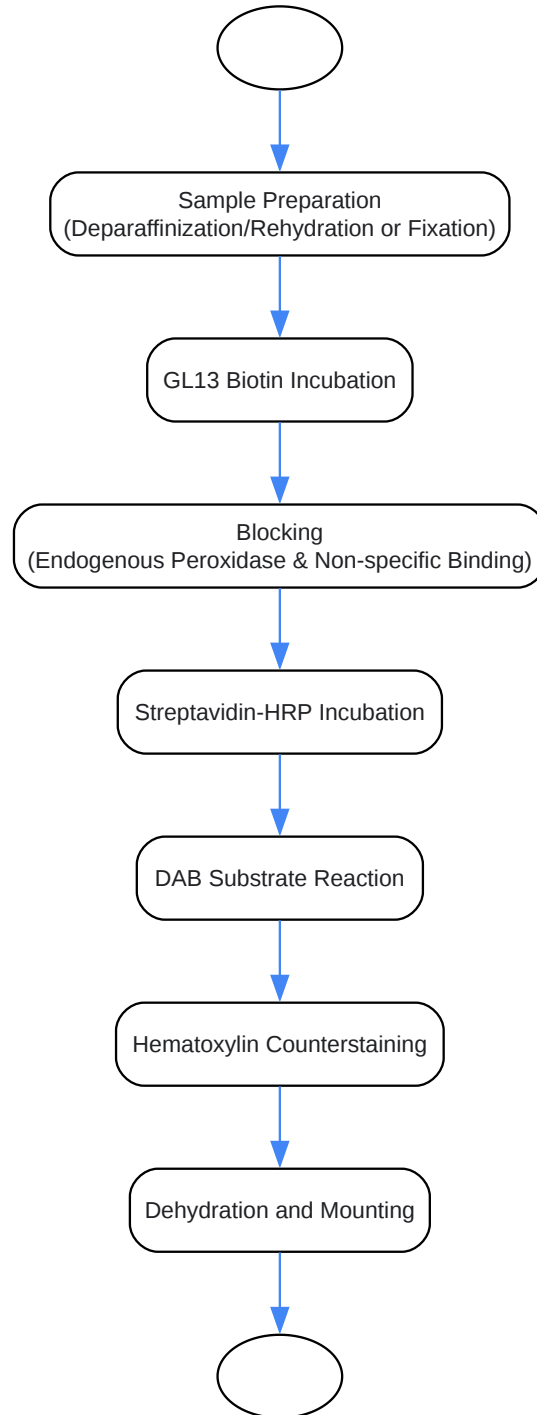
Mechanism of Action

The detection of senescent cells using **SBB-Analogue (GL13) Biotin** is based on the accumulation of lipofuscin, a hallmark of cellular senescence.[7][8] The lipophilic SBB portion of the GL13 molecule selectively binds to these lipofuscin granules within the cytoplasm. The covalently linked biotin molecule does not interfere with this binding but serves as a tag for subsequent detection. This detection is typically achieved through the high-affinity interaction between biotin and streptavidin, which can be conjugated to an enzyme (for chromogenic detection) or a fluorophore (for fluorescent detection). This two-step detection process provides significant signal amplification, leading to enhanced sensitivity.

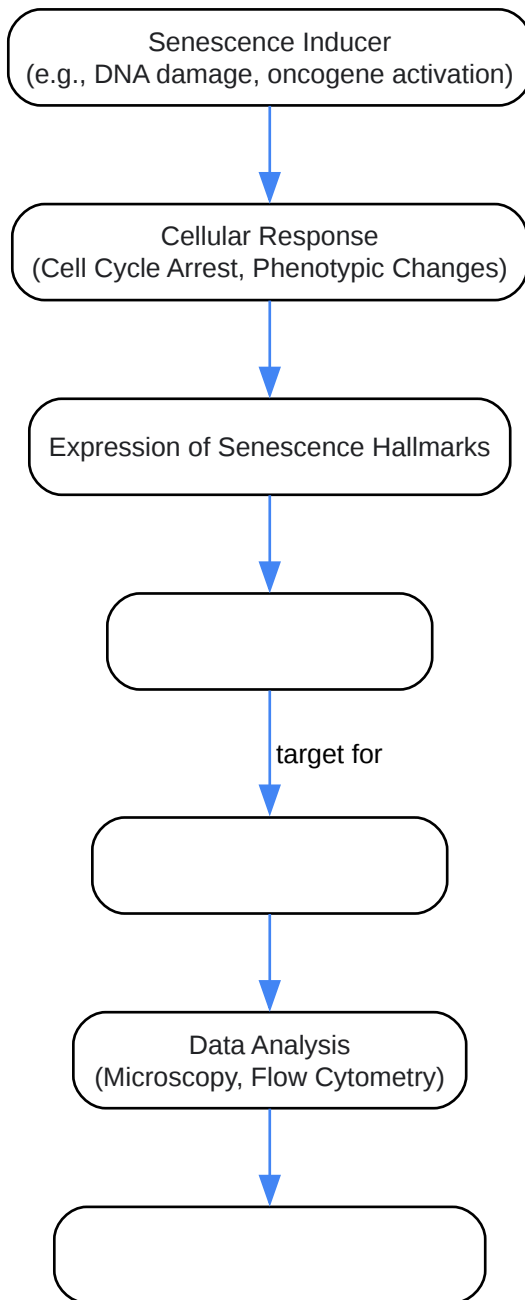
Mechanism of GL13 Biotin Detection of Senescent Cells



Immunohistochemistry Workflow with GL13 Biotin



Experimental Logic for Senescence Detection



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